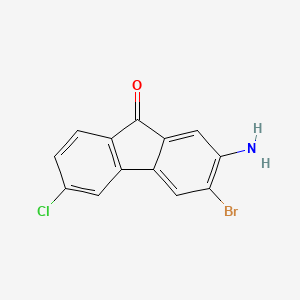

2-Amino-3-bromo-6-chlorofluoren-9-one

Description

Significance of the Fluorenone Scaffold in Contemporary Chemical Research

The fluorenone scaffold, a polycyclic aromatic ketone, is a cornerstone in the development of advanced organic materials and biologically active compounds. beilstein-journals.orgsci-hub.se Its rigid, planar structure and conjugated π-system impart unique photophysical properties, making it a valuable component in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors. sci-hub.se The electron-withdrawing nature of the central carbonyl group, combined with the electron-rich aromatic rings, creates a molecule with tunable electronic characteristics.

In medicinal chemistry, the fluorenone core is found in a variety of compounds exhibiting a wide range of biological activities, including antiviral, anticancer, and antimicrobial properties. sci-hub.se The ability to functionalize the fluorenone skeleton at multiple positions allows for the creation of extensive libraries of derivatives for structure-activity relationship (SAR) studies, aiding in the discovery of new therapeutic agents.

Academic Context of Halogenated and Aminated Fluorenone Derivatives

The introduction of halogen atoms and amino groups onto the fluorenone framework is a common strategy to modulate its chemical and physical properties. Halogenation, the incorporation of fluorine, chlorine, bromine, or iodine, can significantly alter the electronic nature of the molecule, influence its crystal packing, and provide a reactive handle for further synthetic transformations through cross-coupling reactions. beilstein-journals.org Halogenated natural products, including those with a fluorenone core, have demonstrated a range of biological activities. nih.gov

Amination, the introduction of an amino group, generally enhances the electron-donating character of the aromatic system, which can impact the molecule's fluorescence and electronic properties. researchgate.net Aminated fluorenones have been investigated for their potential in various applications, from materials science to the synthesis of novel bioactive compounds. The interplay between electron-donating amino groups and electron-withdrawing halogen atoms on the same fluorenone scaffold can lead to complex and potentially useful electronic and photophysical behaviors.

Research Rationale for Investigating 2-Amino-3-bromo-6-chlorofluoren-9-one

While specific research on this compound is not documented in available literature, a clear rationale for its investigation can be constructed based on the known properties of related compounds. The presence of three distinct substituents at specific positions suggests a targeted design for particular applications.

The amino group at the 2-position, being an electron-donating group, would be expected to influence the intramolecular charge transfer characteristics of the molecule. The bromine atom at the 3-position and the chlorine atom at the 6-position, both halogens, serve multiple potential purposes. They are electron-withdrawing, which can further tune the electronic properties of the fluorenone system. Furthermore, the bromine atom is a particularly useful functional group for subsequent synthetic modifications, such as palladium-catalyzed cross-coupling reactions, allowing for the construction of more complex molecular architectures. beilstein-journals.org

The specific arrangement of these substituents—an amino group adjacent to a bromine, and a chlorine on the opposite ring—creates a unique electronic and steric environment. This substitution pattern could be designed to achieve specific packing in the solid state for materials applications or to interact with a biological target in a particular manner for medicinal chemistry purposes. The investigation of this molecule would likely aim to understand how this precise combination of functional groups affects its photophysical properties, reactivity, and potential biological activity, thereby contributing to the broader understanding of structure-property relationships in the fluorenone family.

Data Tables

Due to the absence of specific experimental data for this compound in the scientific literature, a data table of its properties cannot be provided. However, a representative table of related fluorenone derivatives is presented for context.

Table 1: Physical Properties of Selected Fluorenone Derivatives Interactive data table available in the online version of this article.

| Compound Name | CAS Number | Molecular Formula | Molar Mass ( g/mol ) |

| 2-Amino-9-fluorenone | 3096-56-8 | C₁₃H₉NO | 195.22 |

| 2-Bromo-9-fluorenone | 3096-52-4 | C₁₃H₇BrO | 259.10 |

| 2-Chloro-9-fluorenone | 3096-51-3 | C₁₃H₇ClO | 214.65 |

| 2-Amino-3-bromo-9-fluorenone | 52086-09-6 | C₁₃H₈BrNO | 274.11 |

| 2-Amino-6-chlorofluoren-9-one | 244649-61-0 | C₁₃H₈ClNO | 229.66 |

Structure

3D Structure

Properties

CAS No. |

7145-80-4 |

|---|---|

Molecular Formula |

C13H7BrClNO |

Molecular Weight |

308.56 g/mol |

IUPAC Name |

2-amino-3-bromo-6-chlorofluoren-9-one |

InChI |

InChI=1S/C13H7BrClNO/c14-11-4-9-8-3-6(15)1-2-7(8)13(17)10(9)5-12(11)16/h1-5H,16H2 |

InChI Key |

HRDSZDNFSSMYIJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)C3=CC(=C(C=C3C2=O)N)Br |

Origin of Product |

United States |

Synthetic Methodologies for 2 Amino 3 Bromo 6 Chlorofluoren 9 One and Analogues

Precursor Selection and Strategic Design in Fluorenone Synthesis

The successful synthesis of complex fluorenones hinges on the judicious selection of starting materials and a well-defined strategic approach. The core structure of these molecules is the fluorenone system, a tricyclic aromatic ketone, which can be modified with various functional groups to achieve desired chemical and physical properties.

Utilization of Fluorenone Derivatives as Starting Materials

A common and effective strategy for the synthesis of complex fluorenones involves the use of simpler, readily available fluorenone derivatives as precursors. This approach allows for the stepwise introduction of functional groups onto the fluorenone core, providing a high degree of control over the final product's structure. For instance, a pre-existing fluorenone can be subjected to a series of reactions to introduce amino, bromo, and chloro substituents at specific positions. This method is particularly advantageous when the desired substitution pattern is not easily accessible through other synthetic routes. acs.org

The synthesis of substituted fluorenones often begins with the construction of the core fluorenone ring system. One established method involves the intramolecular cyclization of biphenyl (B1667301) derivatives. For example, biphenyloxazolines and biphenylcarboxylic acids can serve as precursors to the fluorenone skeleton. acs.org The choice of precursor is critical and is often dictated by the desired substitution pattern on the final fluorenone product.

Targeted Introduction of Substituents

Once the fluorenone core is in place, the next crucial step is the targeted introduction of the desired substituents. This is typically achieved through a series of electrophilic aromatic substitution and amination reactions.

Electrophilic Aromatic Substitution for Halogenation (Bromination, Chlorination)

Halogenation of the fluorenone core is a key step in the synthesis of 2-Amino-3-bromo-6-chlorofluoren-9-one. This is typically achieved through electrophilic aromatic substitution reactions. In these reactions, the fluorenone ring acts as a nucleophile and attacks an electrophilic halogen species. youtube.com

For bromination, a common reagent is molecular bromine (Br₂) in the presence of a Lewis acid catalyst such as iron(III) bromide (FeBr₃). The catalyst polarizes the Br-Br bond, making one of the bromine atoms more electrophilic and susceptible to attack by the aromatic ring. wikipedia.org Similarly, chlorination can be achieved using molecular chlorine (Cl₂) with a Lewis acid catalyst like iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃). mt.com The regioselectivity of these reactions, i.e., the position at which the halogen is introduced, is governed by the electronic properties of the existing substituents on the fluorenone ring.

Amination Approaches (e.g., Reduction of Nitro Precursors, Nucleophilic Substitution)

The introduction of an amino group onto the fluorenone ring can be accomplished through several methods. One common approach involves the nitration of the fluorenone core, followed by the reduction of the resulting nitro group to an amino group. Nitration is typically carried out using a mixture of nitric acid and sulfuric acid. The nitro group can then be reduced to an amine using various reducing agents, such as tin(II) chloride or catalytic hydrogenation.

Another approach to amination is through nucleophilic aromatic substitution. In this method, a leaving group on the fluorenone ring, such as a halogen, is displaced by an amine nucleophile. This reaction is often facilitated by the presence of electron-withdrawing groups on the aromatic ring. Reductive amination, which involves the reaction of a ketone or aldehyde with an amine in the presence of a reducing agent, is another viable method for introducing amino groups. youtube.com

Multi-Step Organic Reaction Sequences and Yield Optimization

Below is a table summarizing the yields of different fluorenone synthesis methods.

| Precursor | Reagents | Product | Yield (%) | Reference |

| 2-(aminomethyl)biphenyl | TBHP | Fluorenone | 62 | nih.gov |

| N-methyl-2-(aminomethyl)biphenyl | TBHP | Fluorenone | 60 | nih.gov |

| Biphenyl-2-carbaldehyde | Potassium persulfate/tetraethylammonium bromide | Fluorenone | 68 | nih.gov |

| Biphenyl-2-methanol | TBHP in decane/tetrabutylammonium iodide | Fluorenone | 70 | nih.gov |

Methodological Advancements in Laboratory-Scale Synthesis

Recent years have seen significant advancements in the methodologies for laboratory-scale synthesis of fluorenones and their analogues. These advancements have focused on improving the efficiency, selectivity, and environmental friendliness of the synthetic processes.

One notable advancement is the development of palladium-catalyzed cross-coupling reactions. These reactions have emerged as powerful tools for the construction of the fluorenone core and the introduction of various substituents. organic-chemistry.org For example, palladium-catalyzed carbonylative C-C bond formation has been used to efficiently synthesize a variety of substituted fluoren-9-ones from commercially available aryl halides and arylboronic acids. organic-chemistry.org

Another area of progress is the use of metal-free reaction conditions. For example, a metal-free, TBHP-mediated radical cyclization of 2-(aminomethyl)biphenyls has been developed for the synthesis of highly substituted fluorenones. nih.gov This method offers a more environmentally friendly alternative to traditional metal-catalyzed reactions. Furthermore, photoredox catalysis has enabled the deoxygenative radical cyclization of biarylcarboxylic acids for the synthesis of fluorenones under mild conditions. organic-chemistry.org

Chemical Reactivity and Mechanistic Transformations of 2 Amino 3 Bromo 6 Chlorofluoren 9 One

Reactivity Governed by the Amino Group

The amino group at the 2-position of the fluorenone ring is a potent activating group and a nucleophilic center. Its reactivity is central to the derivatization of the molecule.

The lone pair of electrons on the nitrogen atom of the amino group allows it to act as a nucleophile, participating in various substitution reactions. For instance, it can react with acylating agents to form amides or with sulfonyl chlorides to yield sulfonamides. These reactions are fundamental in modifying the electronic properties of the fluorenone system and for the synthesis of more complex derivatives.

While specific studies on 2-amino-3-bromo-6-chlorofluoren-9-one are not extensively documented, the reactivity of the amino group can be inferred from the behavior of analogous aromatic amines. For example, the acylation of the amino group can proceed as follows:

Table 1: Representative Nucleophilic Substitution Reactions of the Amino Group

| Reactant | Reagent | Product | Reaction Type |

| This compound | Acetyl chloride | 2-Acetamido-3-bromo-6-chlorofluoren-9-one | Acylation |

| This compound | Benzenesulfonyl chloride | 2-(Phenylsulfonamido)-3-bromo-6-chlorofluoren-9-one | Sulfonylation |

| This compound | Methyl iodide (excess) | 2-(Dimethylamino)-3-bromo-6-chlorofluoren-9-one | Alkylation |

Reactivity of Halogen Substituents

The bromine and chlorine atoms attached to the fluorenone core are key functional handles for a variety of transformations, including substitution, elimination, and coupling reactions. The bromine atom at the 3-position is generally more reactive than the chlorine atom at the 6-position in nucleophilic aromatic substitution and is the primary site for cross-coupling reactions.

Research on the closely related 2-amino-3-bromofluorenone has shown that the bromine atom can be readily displaced by nucleophiles. For instance, treatment with ethanolic ammonia (B1221849) can replace the bromine with an amino group. chemsrc.com Similarly, reaction with ethanolic potassium hydroxide (B78521) can introduce a hydroxyl group. chemsrc.com This reactivity is attributed to the activation of the aromatic ring by the electron-withdrawing nitro group (formed by oxidation of the amino group in the cited study) and the inherent reactivity of the C-Br bond.

In some cases, particularly with a strong base, elimination reactions can occur. For instance, studies on bromonitrofluorenones have demonstrated the elimination of the bromine atom. chemsrc.com The presence of the chloro substituent at the 6-position in the target molecule could also potentially participate in or influence elimination pathways, although specific studies are lacking.

The bromine atom at the 3-position is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for the construction of complex molecular architectures. These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds.

Suzuki Coupling: This reaction involves the coupling of the aryl bromide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 3-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a new carbon-nitrogen bond by coupling the aryl bromide with an amine. This provides a route to synthesize various N-substituted derivatives at the 3-position.

Table 2: Potential Coupling Reactions at the Bromine Position

| Reaction Type | Coupling Partner | Catalyst System | Potential Product |

| Suzuki Coupling | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | 2-Amino-6-chloro-3-phenylfluoren-9-one |

| Buchwald-Hartwig Amination | Aniline | Pd₂(dba)₃, BINAP, NaOt-Bu | 2-Amino-6-chloro-3-(phenylamino)fluoren-9-one |

| Sonogashira Coupling | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 2-Amino-6-chloro-3-(phenylethynyl)fluoren-9-one |

Electrophilic Aromatic Substitution on the Fluorenone Backbone

The fluorenone backbone itself can undergo electrophilic aromatic substitution, although the positions of attack are strongly influenced by the existing substituents. The amino group is a powerful ortho-, para-director and an activating group. Conversely, the carbonyl group and the halogen atoms are deactivating groups. The chloro group is an ortho-, para-director, while the bromo group also directs ortho and para.

The interplay of these directing effects determines the regioselectivity of further substitution. The positions ortho and para to the strongly activating amino group (positions 1 and 4, and potentially 3 if not for the bromine) would be the most activated towards electrophilic attack. However, the position 1 is sterically hindered. The positions on the other aromatic ring (positions 5, 7, and 8) are deactivated by the carbonyl group and the chlorine atom. Therefore, any further electrophilic substitution is likely to be challenging and may require harsh conditions. Studies on the electrophilic reactivity of fluorene (B118485) itself indicate that the positions ortho and para to the bridging group exhibit different reactivities. rsc.org

Photochemical and Thermal Transformations in Controlled Environments

A comprehensive review of scientific literature and chemical databases reveals a notable absence of specific research focused on the photochemical and thermal transformations of this compound. While general principles govern the reactivity of related chemical structures under the influence of light and heat, no dedicated studies detailing the specific degradation pathways, reaction kinetics, or product formations for this particular compound have been published.

The photochemical behavior of aromatic ketones and halogenated aromatic compounds has been a subject of considerable study. Typically, aromatic ketones can undergo photoreduction or photoelimination reactions upon excitation with UV light. For halogenated aromatics, a common photochemical reaction is the cleavage of the carbon-halogen bond, a process known as photodehalogenation. nih.gov The relative ease of cleavage often follows the order C-I > C-Br > C-Cl > C-F, suggesting that the carbon-bromine bond in this compound would be the most likely site for initial photochemical cleavage. The presence of an amino group, which is electron-donating, and a carbonyl group, which is electron-withdrawing, would further complicate the compound's excited-state chemistry, potentially leading to intramolecular charge transfer states that influence its reactivity.

Regarding thermal transformations, the stability of a molecule is dictated by its bond energies and the presence of thermally labile functional groups. In the absence of specific differential scanning calorimetry (DSC) or thermogravimetric analysis (TGA) data for this compound, its thermal stability is difficult to ascertain. Generally, aromatic compounds exhibit high thermal stability due to the resonance stabilization of the ring systems. libretexts.org However, decomposition can be initiated at the weakest bonds within the molecule. The presence of amino and halogen substituents on the fluorenone core would likely influence its decomposition temperature and the nature of the resulting products. For instance, thermal dehalogenation or deamination could be potential initial steps in its thermal degradation pathway.

Due to the lack of specific experimental data, a detailed mechanistic discussion and the creation of data tables outlining reaction conditions, product yields, and kinetic parameters for the photochemical and thermal transformations of this compound are not possible at this time. Further empirical research is required to elucidate the precise behavior of this compound under controlled photochemical and thermal environments.

Theoretical and Computational Investigations of 2 Amino 3 Bromo 6 Chlorofluoren 9 One

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. nih.gov For derivatives of fluorenone, DFT calculations, often using functionals like B3LYP, are employed to predict molecular geometries, electronic distributions, and spectroscopic properties. worldscientific.comchemrxiv.org

The initial step in the theoretical investigation of 2-Amino-3-bromo-6-chlorofluoren-9-one involves the optimization of its geometric parameters. This process determines the most stable three-dimensional arrangement of the atoms, corresponding to the minimum energy conformation. The fluorene (B118485) core is a rigid, planar tricyclic aromatic system. mdpi.com However, the substituents—amino, bromo, and chloro groups—can influence the planarity and bond lengths of the aromatic rings.

DFT calculations on similar substituted fluorene molecules have shown that while the core remains largely planar, minor deviations can occur due to steric hindrance and electronic effects of the substituents. mdpi.com For this compound, the bond lengths and angles around the substituent sites would be of particular interest. The C-NH2, C-Br, and C-Cl bond lengths can be accurately predicted. Furthermore, conformational analysis would focus on the orientation of the amino group's hydrogen atoms relative to the fluorene ring.

Table 1: Predicted Geometric Parameter Trends for this compound based on DFT studies of related compounds.

| Parameter | Predicted Value/Trend | Rationale based on Analogous Systems |

|---|---|---|

| C-N Bond Length | ~1.37 - 1.40 Å | Typical for an amino group attached to an aromatic ring, indicating some double bond character. |

| C-Br Bond Length | ~1.88 - 1.92 Å | Consistent with C(sp²)-Br bonds in other aromatic compounds. |

| C-Cl Bond Length | ~1.72 - 1.76 Å | Standard for C(sp²)-Cl bonds in substituted aromatic systems. |

| Fluorene Core Planarity | Nearly Planar | The rigid fluorene backbone is expected to maintain its planarity with minor puckering. mdpi.com |

Note: These are predicted values based on general DFT calculations on similar molecular structures and may vary depending on the specific computational method and basis set used.

The electronic properties of a molecule are largely governed by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and electronic transition properties. researchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-donating amino group and the π-system of the fluorene ring. The LUMO, conversely, is anticipated to be centered on the electron-withdrawing carbonyl group (C=O) and the aromatic rings. researchgate.net This distribution is characteristic of a donor-π-acceptor (D-π-A) system. The presence of halogen atoms (Br and Cl) will also influence the orbital energies through their inductive and weak mesomeric effects.

DFT calculations on halogen-substituted fluorenes have shown a decrease in the energy gap, which suggests increased reactivity. worldscientific.com The amino group, being a strong electron donor, would further decrease the HOMO-LUMO gap, likely causing a red-shift in the molecule's absorption spectrum compared to unsubstituted fluorenone. nih.govresearchgate.net

Table 2: Predicted Frontier Orbital Properties for this compound.

| Property | Predicted Characteristic | Influence of Substituents |

|---|---|---|

| HOMO Distribution | Localized on the amino group and fluorene π-system. | The electron-donating amino group raises the HOMO energy level. |

| LUMO Distribution | Localized on the carbonyl group and fluorene π-system. | The electron-withdrawing carbonyl group and halogens lower the LUMO energy level. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map displays regions of negative potential (electron-rich, typically colored red) and positive potential (electron-poor, typically colored blue).

For this compound, the MEP surface is expected to show a region of high negative potential around the oxygen atom of the carbonyl group, making it a likely site for electrophilic attack. The hydrogen atoms of the amino group and the regions near the halogen atoms would exhibit positive potential, indicating sites susceptible to nucleophilic attack. This analysis is crucial for understanding intermolecular interactions.

Photophysical Property Predictions and Correlations

The arrangement of donor and acceptor groups in this compound suggests it may possess interesting photophysical properties, such as solvatochromism and a significant change in dipole moment upon excitation.

Solvatochromism is the phenomenon where the color of a substance changes with the polarity of the solvent. nih.gov This is a common feature in D-π-A molecules due to changes in the dipole moment between the ground and excited states. For this compound, an intramolecular charge transfer (ICT) is expected to occur from the amino group (donor) to the carbonyl group (acceptor) upon photoexcitation.

In nonpolar solvents, the absorption and emission spectra would appear at shorter wavelengths. As the solvent polarity increases, the excited state, which is expected to be more polar than the ground state, will be stabilized to a greater extent. nih.gov This stabilization leads to a lowering of the excited state energy and a red-shift (bathochromic shift) in the fluorescence emission spectrum. nih.gov The absorption spectrum is generally less affected by solvent polarity. nih.gov Time-dependent DFT (TD-DFT) calculations can be used to model these solvent effects and predict the shifts in absorption and emission maxima. ijcce.ac.ir

Table 3: Predicted Solvatochromic Effects on this compound.

| Solvent Polarity | Effect on Absorption (λ_abs) | Effect on Emission (λ_em) | Explanation |

|---|---|---|---|

| Nonpolar (e.g., Hexane) | Shorter wavelength | Shorter wavelength | Minimal stabilization of the excited state. |

| Polar Aprotic (e.g., Acetonitrile) | Minor red-shift | Significant red-shift | Strong stabilization of the more polar excited state. nih.gov |

Upon absorption of light, the molecule transitions from its ground state (S₀) to an excited state (S₁). The electronic distribution in the excited state can be significantly different from that in the ground state. For D-π-A systems like the target molecule, the excited state is characterized by a larger dipole moment due to the ICT.

The ground state dipole moment (μ_g) and the excited state dipole moment (μ_e) can be estimated computationally. The difference between these two values is a key factor in determining the extent of solvatochromism. Theoretical methods, such as those based on the Lippert-Mataga equation, can be used to correlate the solvatochromic shifts with the change in dipole moment, although these methods rely on certain assumptions about the molecular cavity. nih.gov More direct computational approaches within TD-DFT can also provide estimates of μ_e. A larger difference between μ_e and μ_g would imply a more pronounced solvatochromic effect. nih.gov

Intramolecular Charge Transfer (ICT) Effects

Intramolecular charge transfer (ICT) is a critical photophysical process that governs the electronic and optical properties of many organic molecules. In a molecule like this compound, the amino group (-NH2) acts as an electron-donating group (donor), while the fluoren-9-one core, with its electron-withdrawing carbonyl group, functions as an acceptor. The bromine and chlorine substituents also act as electron-withdrawing groups, further influencing the electronic landscape of the molecule.

Upon photoexcitation, an electron is promoted from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO). In donor-acceptor systems, the HOMO is typically localized on the electron-donating moiety, and the LUMO is localized on the electron-accepting moiety. This spatial separation of the frontier molecular orbitals leads to a significant redistribution of electron density in the excited state, creating a more polarized species with a larger dipole moment compared to the ground state. This process is the essence of ICT.

Theoretical investigations of ICT in similar molecules often employ Density Functional Theory (DFT) and its time-dependent extension (TD-DFT). These computational methods are used to calculate the energies and distributions of the HOMO and LUMO, providing a quantitative measure of the charge transfer character. Natural Bond Orbital (NBO) analysis is another powerful tool used to quantify the charge distribution in both the ground and excited states, offering a detailed picture of the electron density shift upon excitation.

The extent of ICT is influenced by the electronic nature of the donor and acceptor groups, as well as the nature of the π-conjugated bridge that connects them. In the case of this compound, the fluorenone core serves as this bridge. The planarity of the fluorenone system facilitates efficient electronic communication between the amino donor and the carbonyl acceptor, which is a key requirement for significant ICT.

Nonlinear Optical (NLO) Properties Theoretical Evaluation

Molecules exhibiting strong intramolecular charge transfer often possess significant nonlinear optical (NLO) properties. These properties are of great interest for applications in optoelectronics and photonics. The key parameter that characterizes the second-order NLO response of a molecule is the first hyperpolarizability (β).

Theoretical evaluation of the NLO properties of organic molecules is predominantly carried out using quantum chemical calculations. DFT, often with specialized long-range corrected functionals, is a widely used method for calculating the first hyperpolarizability. The choice of the basis set is also crucial for obtaining accurate results.

The magnitude of the first hyperpolarizability is directly related to several molecular parameters, including:

The strength of the donor and acceptor groups: Stronger donors and acceptors lead to a greater degree of ICT and, consequently, a larger β value.

The extent of π-conjugation: A longer and more efficient π-conjugated system allows for easier charge separation, enhancing the NLO response.

The energy gap between the ground and the first excited state: A smaller energy gap generally leads to a larger β.

For this compound, the presence of the amino donor and the electron-withdrawing fluorenone core suggests the potential for a significant NLO response. Computational studies would involve optimizing the molecular geometry and then calculating the static and frequency-dependent first hyperpolarizability tensors. The results would be compared with those of known NLO materials, such as urea, to assess its potential.

A hypothetical data table for the calculated NLO properties of this compound, based on typical computational outputs, is presented below.

| Property | Calculated Value (a.u.) |

| Dipole Moment (μ) | Value |

| Mean Polarizability (α) | Value |

| First Hyperpolarizability (β) | Value |

Note: The values in this table are placeholders as specific computational data for this molecule is not available.

Computational Studies on Reaction Mechanism Elucidation

Computational chemistry plays a vital role in elucidating the mechanisms of chemical reactions. For the synthesis of a molecule like this compound, computational studies can provide valuable insights into the reaction pathways, transition states, and the factors that control the reaction's feasibility and selectivity.

The synthesis of substituted fluorenones can involve several steps, such as electrophilic aromatic substitution (bromination and chlorination) and the introduction of the amino group. DFT calculations are a powerful tool for investigating the mechanisms of these reactions.

For a given reaction step, computational chemists would:

Identify the reactants, products, and any intermediates.

Locate the transition state structure connecting the reactants (or intermediates) to the products. The transition state is a first-order saddle point on the potential energy surface.

Calculate the activation energy of the reaction, which is the energy difference between the transition state and the reactants. A lower activation energy indicates a faster reaction.

Investigate the influence of catalysts, solvents, and temperature on the reaction mechanism and energetics.

For example, in the bromination of an aminofluorenone precursor, computational studies could determine whether the bromine atom adds to the 3-position is favored over other positions. This would involve calculating the activation energies for the different possible reaction pathways. The results of such studies can help experimental chemists to optimize reaction conditions and improve the yield of the desired product.

A plausible reaction coordinate diagram, a common output of such computational studies, would illustrate the energy changes as the reaction progresses from reactants to products, passing through the transition state.

Advanced Spectroscopic Investigations for Mechanistic and Property Elucidation

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment beyond Basic Identification

While basic 1D NMR (¹H and ¹³C) provides initial confirmation of the molecular structure of 2-Amino-3-bromo-6-chlorofluoren-9-one, advanced 2D NMR techniques are employed for unambiguous assignment of all proton and carbon signals, especially within the complex aromatic regions. Techniques such as Correlation Spectroscopy (COSY), Heteronuclear Single Quantum Coherence (HSQC), and Heteronuclear Multiple Bond Correlation (HMBC) are essential in resolving overlapping signals and confirming the precise substitution pattern on the fluorenone core. These methods allow for the definitive assignment of each proton and carbon, overcoming the limitations of simple spectra.

Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy for Vibrational Mode Analysis

FT-IR Spectroscopy: The FT-IR spectrum is characterized by distinct absorption bands corresponding to the various functional groups. The stretching vibration of the carbonyl group (C=O) is typically observed around 1710-1720 cm⁻¹. The N-H stretching vibrations of the primary amino group appear as a pair of bands in the region of 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, while C-C stretching vibrations within the aromatic rings are present in the 1400-1600 cm⁻¹ range. The C-Br and C-Cl stretching vibrations are expected at lower frequencies, typically below 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy complements FT-IR by providing information on non-polar bonds and symmetric vibrations. The symmetric stretching of the aromatic rings and the vibrations of the carbon skeleton are often more prominent in the Raman spectrum. The combination of both FT-IR and Raman data allows for a more complete vibrational analysis of the molecule.

Electronic Absorption and Emission Spectroscopy for Photophysical Property Characterization

The photophysical properties of this compound are investigated using UV-Visible absorption and fluorescence emission spectroscopy.

UV-Visible Absorption: The electronic absorption spectrum, typically recorded in a solvent like dichloromethane, reveals the electronic transitions within the molecule. Substituted fluorenones generally exhibit strong absorption bands in the UV and visible regions. The presence of the amino group (an electron-donating group) and the halogen substituents can influence the position and intensity of these absorption maxima (λmax), often leading to a red-shift compared to the parent fluorenone.

Fluorescence Emission: Upon excitation at an appropriate wavelength, this compound may exhibit fluorescence. The emission spectrum provides information about the energy of the first excited singlet state. The difference between the absorption and emission maxima (the Stokes shift) can give insights into the geometric relaxation of the molecule in the excited state. The fluorescence quantum yield, a measure of the efficiency of the emission process, is a key parameter in characterizing its potential for applications in materials science.

Time-Resolved Spectroscopic Techniques for Excited State Dynamics

To understand the fate of the molecule after photoexcitation, time-resolved spectroscopic techniques are employed. Techniques such as time-correlated single-photon counting (TCSPC) can be used to measure the fluorescence lifetime (τf) of the excited state. This provides information on the rate of radiative and non-radiative decay processes. Transient absorption spectroscopy can further probe the dynamics of excited states, including intersystem crossing to triplet states and internal conversion.

Correlative Studies: Integration of Experimental Spectroscopic Data with Computational Predictions

To gain a deeper understanding of the experimental findings, computational methods such as Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are utilized.

Structural and Vibrational Analysis: DFT calculations can predict the optimized ground-state geometry of this compound. The calculated vibrational frequencies from these computations can be correlated with the experimental FT-IR and Raman spectra, aiding in the precise assignment of vibrational modes.

Electronic Properties: TD-DFT calculations can predict the electronic absorption spectrum by simulating the electronic transitions between molecular orbitals. These theoretical predictions can be compared with the experimental UV-Visible spectrum to validate the computational model and provide a more profound understanding of the nature of the observed electronic transitions. The calculated energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) also provide insights into the molecule's electronic structure and reactivity.

Applications in Advanced Materials and Chemical Technologies

Development of Dyes and Pigments

Fluorenone derivatives are recognized for their chromophoric properties, making them valuable in the synthesis of dyes and pigments. The extended π-conjugated system of the fluorenone core is responsible for the absorption of light in the visible spectrum, a fundamental characteristic of color. The introduction of an amino group (an auxochrome) and halogen atoms (bromo and chloro) on the fluorenone skeleton of 2-Amino-3-bromo-6-chlorofluoren-9-one is expected to modulate its coloristic properties. The amino group typically induces a bathochromic shift (deepening of color), while halogens can influence the lightfastness and solubility of the resulting dye. The precise color and performance as a pigment would depend on the final molecular structure and its solid-state packing.

Components in Organic Electronic Materials

The fluorenone scaffold is a key building block in the design of organic electronic materials due to its electron-accepting nature and high thermal stability. The specific substitutions in this compound would further tune its electronic properties for various applications.

Electroluminescent Conjugated Polymers

In the field of electroluminescent conjugated polymers, which are the active materials in organic light-emitting diodes (OLEDs), fluorenone derivatives are often incorporated to enhance electron transport and to tune the emission color. The electron-deficient nature of the fluorenone core in this compound would make it a suitable component for creating polymers with ambipolar charge transport properties or for use as an electron-transporting material. The amino group can enhance hole injection/transport, while the halogens can influence the polymer's solubility and morphology.

Organic Semiconductors

The planarity and extensive conjugation of the fluorenone system provide a basis for charge transport, a key requirement for organic semiconductors. By introducing electron-donating (amino) and electron-withdrawing (carbonyl, halogens) groups, a push-pull electronic structure can be established within the this compound moiety. This intramolecular charge transfer character is often beneficial for achieving high charge carrier mobilities in organic field-effect transistors (OFETs).

Light-Emitting Diodes (LEDs)

In the context of organic light-emitting diodes (OLEDs), derivatives of fluorenone can be utilized as emitters, hosts, or electron-transporting materials. The emission color of a fluorenone-based emitter can be finely tuned by the substituents. The amino group in this compound would likely shift the emission towards longer wavelengths (e.g., green, yellow, or red). Furthermore, the bromine atom provides a site for further chemical modification through cross-coupling reactions, allowing for the synthesis of more complex and efficient OLED materials.

Photoacid Generators

Photoacid generators (PAGs) are compounds that produce a strong acid upon exposure to light. They are crucial components in photolithography for the manufacturing of microelectronics. While specific data on this compound as a PAG is not available, certain aromatic compounds with halogen substituents can undergo photo-induced reactions that could lead to the generation of an acid. Further research would be needed to explore this potential application.

Role in Liquid Crystal Formulations

Liquid crystals are a state of matter with properties between those of a conventional liquid and a solid crystal. The rigid and elongated shape of the fluorenone core is a favorable characteristic for the design of liquid crystalline molecules. The introduction of various substituents, such as the amino, bromo, and chloro groups in this compound, can influence the melting point, clearing point, and the specific type of liquid crystalline phase (e.g., nematic, smectic). By attaching flexible alkyl chains to the fluorenone core, it is conceivable to synthesize liquid crystals with tailored properties for display technologies and other applications.

This compound as a Research Reagent and Catalyst Precursor

The strategic placement of reactive functional groups on the fluorenone framework makes this compound a valuable precursor and building block in various chemical transformations.

The multifunctionality of this compound renders it a highly useful intermediate in the construction of more complex molecular architectures. The amino group can be readily diazotized and converted into a variety of other functional groups, while the bromine and chlorine atoms are susceptible to displacement through nucleophilic aromatic substitution or participation in cross-coupling reactions. This versatility allows for its incorporation into larger, more intricate organic molecules.

For instance, similar poly-functionalized aromatic compounds are pivotal in the synthesis of pharmaceuticals and materials with novel properties. A scalable process for preparing 2-amino-3-bromo-6-chloropyrazine (B112278) highlights its crucial role as an intermediate in the synthesis of an anti-tumor medicament, a SHP2 inhibitor google.com. This underscores the potential for analogous fluorenone derivatives to serve as key intermediates in drug discovery and development. The synthesis of complex molecules like Cbz-protected 3-aminomethyl-2-aryl-8-bromo-6-chlorochromones further illustrates how halogenated and aminated scaffolds are employed in the creation of peptidomimetics researchgate.net.

The reactivity of the functional groups in this compound allows for a range of synthetic transformations, as outlined in the table below.

| Functional Group | Potential Transformation | Synthetic Utility |

| Amino Group | Diazotization followed by Sandmeyer or Schiemann reactions | Introduction of cyano, halo, or other functional groups |

| Bromo and Chloro Groups | Nucleophilic Aromatic Substitution | Attachment of various nucleophiles |

| Bromo and Chloro Groups | Suzuki, Heck, or Sonogashira cross-coupling reactions | Formation of new carbon-carbon or carbon-heteroatom bonds |

| Carbonyl Group | Reduction, Grignard reactions, Wittig reactions | Modification of the fluorenone core |

These potential reactions demonstrate the compound's utility in generating a diverse library of derivatives for various applications.

The electronic and steric environment of this compound, shaped by its substituent pattern, makes it a suitable candidate for mechanistic studies in organic chemistry. The electron-withdrawing nature of the halogen atoms and the carbonyl group, combined with the electron-donating amino group, creates a unique electronic landscape that can influence the rates and pathways of chemical reactions.

Halogenated aromatic compounds are frequently used to probe reaction mechanisms. For example, mechanistic studies on the halogen effect in sydnone (B8496669) cycloadditions have revealed that halogen substitutes can lower the activation barrier of the reaction by making the sydnone easier to distort globethesis.com. Similarly, studies on the oxidative addition and photoelimination of bromine from π-conjugated tellurophenes have provided insights into the reaction mechanisms, which are crucial for the development of new photochemically active compounds nih.govresearchgate.net. By analogy, this compound could be employed to investigate substituent effects in various organic reactions, providing valuable data on reaction kinetics and transition state geometries.

Applications in Bioimaging Probes based on Photophysical Properties

Fluorenone derivatives are known for their intriguing photophysical properties, which can be tuned by the introduction of various substituents. These properties are central to their application as fluorescent probes in bioimaging. A theoretical and photophysical investigation of the closely related 2-Amino-6-chlorofluoren-9-one provides significant insights into the potential of this compound in this field researchgate.net.

The study of 2-Amino-6-chlorofluoren-9-one revealed that its spectral properties are influenced by the solvent environment, a characteristic that is highly desirable for bioimaging probes designed to report on their local microenvironment researchgate.net. The electronic characteristics of the molecule, including its molecular frontier orbital energies, were explored, providing a basis for understanding its photophysical behavior researchgate.net.

The photophysical properties of fluorophores are critical for their performance as bioimaging probes. Key parameters include the absorption and emission wavelengths, quantum yield, and Stokes shift. The table below summarizes the kind of photophysical data that would be relevant for assessing the suitability of this compound for bioimaging applications, based on the study of a similar compound researchgate.net.

| Photophysical Property | Significance in Bioimaging |

| Absorption Maximum (λabs) | Determines the optimal excitation wavelength. |

| Emission Maximum (λem) | Determines the color of the fluorescence. |

| Quantum Yield (Φf) | A measure of the efficiency of the fluorescence process. |

| Stokes Shift | The difference between the absorption and emission maxima; a larger Stokes shift is generally desirable to minimize self-quenching. |

| Solvatochromism | The change in spectral properties with solvent polarity, which can be used to probe the local environment. |

The introduction of a bromine atom at the 3-position in this compound, in addition to the existing amino and chloro groups, would be expected to further modulate its photophysical properties through the heavy-atom effect and steric interactions. This could potentially lead to probes with enhanced intersystem crossing, making them suitable for applications such as photodynamic therapy or as probes for ratiometric sensing.

Emerging Research Directions and Future Perspectives for 2 Amino 3 Bromo 6 Chlorofluoren 9 One

Development of Novel and Efficient Synthetic Routes

The development of efficient and scalable synthetic routes is a primary focus for the practical application of any novel compound. For 2-Amino-3-bromo-6-chlorofluoren-9-one, research would likely concentrate on multi-step syntheses starting from readily available precursors. Key transformations would involve controlled halogenation, nitration followed by reduction to an amino group, and cyclization to form the fluorenone core.

Modern synthetic methodologies offer several avenues for optimization. Palladium-catalyzed cross-coupling reactions, for instance, could be employed for the precise introduction of substituents. organic-chemistry.org Dehydrogenative cyclization is another powerful tool for the synthesis of fluorenone derivatives from appropriately substituted biphenyls. acs.orgnih.gov Green chemistry principles would also guide the development of these synthetic pathways, aiming for higher atom economy, reduced waste, and the use of less hazardous reagents and solvents. rsc.orggoogle.com

Table 1: Potential Synthetic Strategies for this compound

| Step | Reaction Type | Potential Reagents and Conditions |

| Halogenation | Electrophilic Aromatic Substitution | N-Bromosuccinimide (NBS), N-Chlorosuccinimide (NCS) |

| Nitration | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ |

| Reduction | Reduction of Nitro Group | SnCl₂/HCl, H₂/Pd-C |

| Cyclization | Intramolecular Friedel-Crafts Acylation | Polyphosphoric acid (PPA), AlCl₃ |

| Oxidation | Oxidation of Fluorene (B118485) to Fluorenone | O₂, base (e.g., KOH) rsc.org |

Exploration of Unconventional Reactivity Patterns and Derivatization

The functional groups present in this compound provide multiple handles for further chemical modification, opening the door to a wide array of derivatives with tailored properties. The bromine atom is particularly amenable to various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the introduction of diverse aryl, alkyl, and amino substituents.

The amino group can be readily acylated, alkylated, or diazotized, enabling the synthesis of amides, secondary/tertiary amines, and the introduction of other functional groups via Sandmeyer-type reactions. The ketone carbonyl group can undergo nucleophilic addition, reduction, or condensation reactions to further expand the molecular diversity. The exploration of these derivatization pathways is crucial for tuning the electronic and photophysical properties of the fluorenone core for specific applications. thieme-connect.de

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for predicting the structural, electronic, and photophysical properties of novel molecules. researchgate.net For this compound, DFT calculations can provide insights into its molecular geometry, frontier molecular orbital (HOMO-LUMO) energies, and electronic transitions. This information is vital for predicting its potential as a semiconductor, a component in organic light-emitting diodes (OLEDs), or a sensor. nih.govnih.gov

Computational models can also be used to simulate the effects of different substituents on the properties of the fluorenone core, guiding synthetic efforts towards molecules with desired characteristics. Time-dependent DFT (TD-DFT) can be employed to predict absorption and emission spectra, aiding in the design of novel dyes and fluorescent probes. figshare.com

Integration into Supramolecular Assemblies and Nanosystems for Enhanced Functionality

The planar structure and the presence of hydrogen-bonding (amino group) and halogen-bonding (bromo and chloro groups) donors and acceptors make this compound an excellent candidate for the construction of ordered supramolecular assemblies. researchgate.nettue.nl The self-assembly of this molecule, driven by non-covalent interactions, could lead to the formation of well-defined nanostructures such as nanofibers, nanosheets, and liquid crystals.

The incorporation of this fluorenone derivative into nanosystems, such as nanoparticles or metal-organic frameworks (MOFs), could enhance its functionality and open up new applications in areas like drug delivery, catalysis, and sensing. The unique photophysical properties of the fluorenone core can be modulated by its environment within these supramolecular or nanoscale architectures. acs.org

Sustainable and Green Chemistry Approaches in Synthesis and Application Development

The principles of green chemistry are increasingly important in the development of new chemical compounds and materials. For this compound, this would involve the development of synthetic routes that minimize the use of hazardous solvents and reagents, reduce energy consumption, and maximize atom economy. researchgate.net

Examples of green chemistry approaches include the use of catalytic methods over stoichiometric reagents, employing air as a green oxidant, and exploring solvent-free reaction conditions. rsc.orggoogle.com Furthermore, the development of applications for this compound in areas such as organic electronics and sensing aligns with the goals of sustainable technology by potentially offering more energy-efficient and environmentally friendly alternatives to traditional inorganic materials.

Q & A

Basic Research Questions

Q. What are effective methods to synthesize 2-Amino-3-bromo-6-chlorofluoren-9-one, and how can regioselectivity be ensured during halogenation?

- Methodological Answer:

- Start with fluoren-9-one as the core structure. Introduce amino groups via nucleophilic substitution (e.g., using NH₃ under controlled pH) at position 2. Bromination at position 3 can be achieved using Br₂/FeBr₃ or N-bromosuccinimide (NBS) in CCl₄. Chlorination at position 6 may require directing groups (e.g., nitro or sulfonic acid) to ensure regioselectivity, followed by reduction if needed .

- Monitor reaction progress via TLC or HPLC. Purity validation (>95%) can be achieved using high-performance liquid chromatography (HPLC) with UV detection, as seen in analogous halogenated benzene derivatives .

Q. How can the purity and stability of this compound be validated under varying storage conditions?

- Methodological Answer:

- Use accelerated stability testing (40°C/75% RH for 6 months) to assess degradation. Analyze samples via NMR (¹H/¹³C) and mass spectrometry (HRMS) to detect impurities such as dehalogenated byproducts.

- Compare with purity standards (>95% HLC) for halogenated aromatics, where suppliers like Kanto Reagents use rigorous HPLC protocols for quality control .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., NMR vs. X-ray crystallography) for this compound be resolved?

- Methodological Answer:

- Step 1: Re-examine sample preparation (e.g., solvent polarity, crystallization method). For example, TCI Chemicals’ fluorenone derivatives (e.g., 2-Bromo-7-iodo-9H-fluoren-9-one) require specific solvents (DCM/hexane) for optimal crystal growth .

- Step 2: Cross-validate using complementary techniques:

- NMR: Assign peaks using 2D NMR (COSY, HSQC) to resolve overlapping signals from halogen substituents.

- X-ray: Compare bond lengths/angles with computational models (DFT calculations) to confirm structural assignments.

Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions (e.g., Suzuki-Miyaura)?

- Methodological Answer:

- Experimental Design:

- Test reactivity with Pd catalysts (e.g., Pd(PPh₃)₄) and aryl boronic acids under varying conditions (temperature, base).

- Use kinetic studies (e.g., in situ IR) to identify rate-determining steps.

- Data Interpretation:

- Compare with fluorenone derivatives (e.g., 7-Allyloxy-3(3’-Bromophenyl) Coumarin), where bromine acts as a better leaving group than chlorine due to lower bond dissociation energy .

- Analyze steric effects from the amino group using molecular modeling (e.g., Gaussian 09) to predict regioselectivity .

Tables for Reference

Key Considerations for Researchers

- Synthesis Optimization: Use directing groups (e.g., nitro) to control halogenation positions, avoiding byproducts observed in multi-halogenated fluorenones .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.